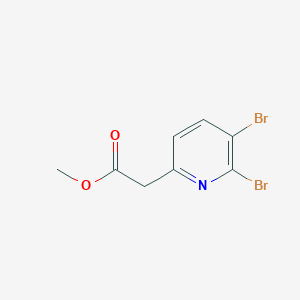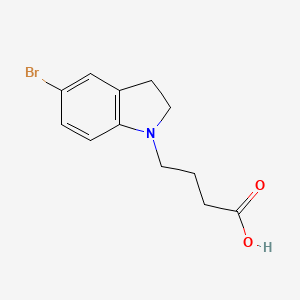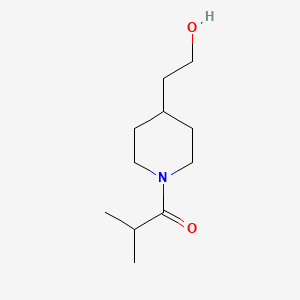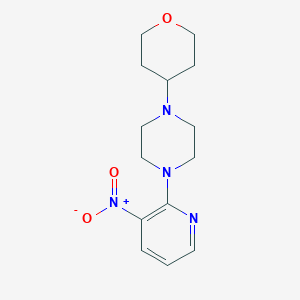
1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine
Descripción general
Descripción
1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine is a chemical compound characterized by its complex molecular structure, which includes a nitropyridine ring and a tetrahydropyran ring attached to a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine typically involves multiple steps, starting with the nitration of pyridine to form 3-nitropyridine. This intermediate is then reacted with tetrahydropyran-4-one and piperazine under specific conditions to yield the final product. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the nitro group and the ether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as aminopyridines, hydroxylated pyridines, and substituted piperazines
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of complex molecules with diverse functionalities.
Biology: Research has explored its role as a potential inhibitor of enzymes and receptors, making it a candidate for drug development.
Medicine: The compound's biological activity has been investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Its unique chemical properties make it useful in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which 1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the piperazine moiety play crucial roles in binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine is compared with other similar compounds, such as 1-(3-nitropyridin-2-yl)piperazine and 1-(5-bromo-3-nitropyridin-2-yl)piperazine These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and biological activities
Propiedades
IUPAC Name |
1-(3-nitropyridin-2-yl)-4-(oxan-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-18(20)13-2-1-5-15-14(13)17-8-6-16(7-9-17)12-3-10-21-11-4-12/h1-2,5,12H,3-4,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYJACQJKMLFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


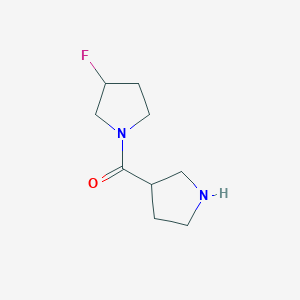
![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)

